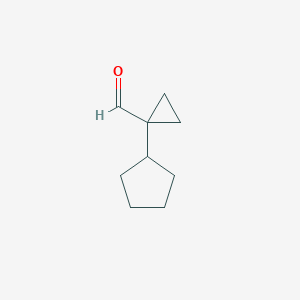

1-Cyclopentylcyclopropane-1-carbaldehyde

Description

Significance of Cyclopropyl (B3062369) Moieties in Molecular Design and Synthesis

The cyclopropyl group, the smallest of the cycloalkanes, is a prevalent and valuable motif in medicinal chemistry and molecular design. unl.ptscientificupdate.com Its incorporation into a molecule can profoundly influence its physicochemical and biological properties. The high degree of s-character in the C-C bonds of the cyclopropane (B1198618) ring imparts a unique electronic nature, often described as having partial π-character. acs.orgnih.gov This feature allows the cyclopropyl group to engage in electronic interactions with adjacent functional groups.

From a structural standpoint, the rigid, three-membered ring introduces conformational constraint, which can be advantageous in locking a molecule into a bioactive conformation, thereby enhancing its potency and selectivity for a biological target. unl.pt Furthermore, the cyclopropyl moiety is often employed as a bioisosteric replacement for other groups, such as gem-dimethyl groups or alkenes, to improve metabolic stability and reduce off-target effects. scientificupdate.comacs.org The shorter and stronger C-H bonds in a cyclopropane ring contribute to its increased resistance to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com

The strategic placement of a cyclopropyl group can lead to improvements in several key drug-like properties:

Enhanced Potency: By enforcing a specific conformation that is optimal for binding to a biological target. acs.org

Increased Metabolic Stability: The robust nature of the cyclopropyl ring can protect a molecule from metabolic degradation. unl.pthyphadiscovery.com

Improved Pharmacokinetic Profile: This can include reduced plasma clearance and increased brain permeability. acs.orgnih.gov

Reduced Off-Target Effects: By fine-tuning the shape and electronics of a molecule to favor interaction with the desired target. acs.org

Role of Carbaldehyde Functionality as a Versatile Synthetic Handle

The carbaldehyde, or aldehyde, functional group is a cornerstone of organic synthesis due to its versatile reactivity. chemistrytalk.org The carbonyl carbon of an aldehyde is electrophilic, making it susceptible to attack by a wide range of nucleophiles. ncert.nic.insolubilityofthings.com This reactivity allows for a vast array of chemical transformations, establishing the aldehyde as a critical synthetic handle for the introduction of diverse molecular complexity.

Aldehydes are generally more reactive than their ketone counterparts due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. chemistrytalk.orgncert.nic.in This heightened reactivity allows for selective transformations in the presence of other carbonyl-containing functional groups.

Key reactions involving the carbaldehyde group include:

Nucleophilic Addition Reactions: The addition of nucleophiles such as Grignard reagents, organolithium compounds, and cyanide to the carbonyl carbon is a fundamental C-C bond-forming reaction. chemistrytalk.orgncert.nic.in

Reductions: Aldehydes can be readily reduced to primary alcohols using a variety of reducing agents, including sodium borohydride (B1222165) and lithium aluminum hydride. chemistrytalk.org

Oxidations: Aldehydes are easily oxidized to carboxylic acids. solubilityofthings.com

Wittig Reaction: This reaction with a phosphorus ylide provides a powerful method for the synthesis of alkenes.

Aldol (B89426) and Related Condensation Reactions: The presence of α-hydrogens allows aldehydes to undergo aldol condensations, forming β-hydroxy aldehydes or ketones. ncert.nic.in

The carbaldehyde group's ability to participate in such a wide range of reactions makes it an invaluable tool for synthetic chemists to elaborate molecular structures.

Structural Characteristics and Synthetic Utility of 1-Cyclopentylcyclopropane-1-carbaldehyde Architectures

The architecture of this compound combines the rigid, three-dimensional nature of the cyclopropyl ring with the planar, reactive carbaldehyde group, further substituted with a flexible cyclopentyl moiety. This specific arrangement of functional groups suggests a number of potential applications in organic synthesis.

The presence of the aldehyde directly attached to the cyclopropane ring makes it a valuable intermediate for the synthesis of more complex cyclopropyl-containing molecules. nih.gov The cyclopentyl group can influence the steric environment around the reactive aldehyde, potentially directing the stereochemical outcome of nucleophilic additions.

The synthetic utility of this architectural class includes:

Building Blocks for Complex Molecules: These compounds can serve as starting materials for the synthesis of intricate molecular frameworks, including those with pharmaceutical or agrochemical applications. nih.gov

Probes for Structure-Activity Relationship (SAR) Studies: The ability to modify the aldehyde group allows for the systematic exploration of how different functionalities at this position affect biological activity.

Precursors to Other Functional Groups: The aldehyde can be readily converted into a variety of other functional groups, such as alcohols, carboxylic acids, alkenes, and amines, further expanding the synthetic possibilities.

The table below summarizes the key structural features and their corresponding synthetic implications for this compound and related architectures.

| Structural Feature | Key Characteristics | Synthetic Implications |

| Cyclopropyl Ring | Strained, rigid three-membered ring with partial π-character. acs.orgnih.gov | Confers conformational rigidity, enhances metabolic stability, acts as a bioisostere. unl.ptacs.org |

| Carbaldehyde Group | Electrophilic carbonyl carbon, capable of undergoing numerous transformations. chemistrytalk.orgncert.nic.in | Versatile handle for C-C bond formation, reduction to alcohols, oxidation to carboxylic acids, and conversion to other functional groups. chemistrytalk.orgsolubilityofthings.com |

| Cyclopentyl Group | Non-planar, flexible five-membered ring. | Influences steric hindrance around the carbaldehyde, can impact lipophilicity and binding interactions. |

Structure

3D Structure

Properties

Molecular Formula |

C9H14O |

|---|---|

Molecular Weight |

138.21 g/mol |

IUPAC Name |

1-cyclopentylcyclopropane-1-carbaldehyde |

InChI |

InChI=1S/C9H14O/c10-7-9(5-6-9)8-3-1-2-4-8/h7-8H,1-6H2 |

InChI Key |

QPJPWOCXLZFKBP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2(CC2)C=O |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 1 Cyclopentylcyclopropane 1 Carbaldehyde and Analogues

Reactions Involving the Aldehyde Functional Group

The aldehyde group is a versatile functional group that undergoes a wide array of chemical transformations. Its reactivity stems from the electrophilic nature of the carbonyl carbon, making it a prime target for nucleophiles, and its susceptibility to both oxidation and reduction.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. libretexts.orgnumberanalytics.com A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields an alcohol. libretexts.org The general mechanism involves the nucleophile approaching the carbonyl carbon, causing the rehybridization of this carbon from sp² to sp³. libretexts.org

For 1-Cyclopentylcyclopropane-1-carbaldehyde, this reaction provides a pathway to a variety of products. For instance, reaction with organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li) would introduce an alkyl or aryl group, leading to the formation of a secondary alcohol after an acidic workup. Similarly, the addition of a cyanide ion, typically from a source like KCN with an acid, would result in the formation of a cyanohydrin.

Condensation Reactions for Carbon-Carbon Bond Formation

Condensation reactions are crucial for building larger molecular frameworks. The aldehyde group of this compound can readily participate in such transformations.

A prominent example is the Wittig reaction , which converts aldehydes and ketones into alkenes. wikipedia.orgorganic-chemistry.org This reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent. wikipedia.org The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides typically yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org For instance, reacting this compound with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield 1-Cyclopentyl-1-vinylcyclopropane.

Another important condensation reaction is the aldol (B89426) condensation . While this reaction typically requires an enolizable aldehyde, this compound, lacking α-hydrogens, can act as an electrophilic partner in a crossed aldol condensation with an enolizable ketone or aldehyde. For example, in a base-catalyzed reaction with a ketone like cyclopentanone (B42830), the enolate of cyclopentanone would attack the aldehyde, leading to a β-hydroxy ketone after protonation. researchgate.net Subsequent dehydration can then furnish an α,β-unsaturated ketone.

Selective Oxidation to Carboxylic Acids and Derivatives

The aldehyde group is readily oxidized to a carboxylic acid functional group. vaia.comchemguide.co.uk This transformation can be achieved using a variety of oxidizing agents. organic-chemistry.org Common reagents for this purpose include chromium-based oxidants like Jones reagent (CrO₃ in aqueous sulfuric acid) and pyridinium (B92312) chlorochromate (PCC), although PCC is more commonly used for the oxidation of primary alcohols to aldehydes. vanderbilt.edulibretexts.org Milder and more selective reagents are also available, such as potassium permanganate (B83412) (KMnO₄) under controlled conditions. vanderbilt.edu The choice of oxidant is crucial to avoid unwanted side reactions, especially considering the presence of the potentially reactive cyclopropane (B1198618) ring.

| Oxidizing Agent | Typical Conditions | Product | Notes |

|---|---|---|---|

| Jones Reagent (CrO₃, H₂SO₄, acetone) | Room temperature | 1-Cyclopentylcyclopropane-1-carboxylic acid | Strong oxidant, provides good yields. libretexts.org |

| Potassium Permanganate (KMnO₄) | Aqueous, can be acidic, basic, or neutral | 1-Cyclopentylcyclopropane-1-carboxylic acid | Powerful oxidant; conditions must be controlled to prevent over-oxidation or ring cleavage. vanderbilt.edu |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia | 1-Cyclopentylcyclopropane-1-carboxylate | Mild oxidant, forms a silver mirror upon reaction; primarily used as a qualitative test for aldehydes. chemguide.co.uk |

Reduction to Alcohols and Alkanes

The aldehyde group can be reduced to a primary alcohol or, under more forcing conditions, to a methyl group (an alkane). The most common laboratory reagents for the reduction of aldehydes to primary alcohols are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgsciforum.netorientjchem.org NaBH₄ is a milder reagent and is often used in protic solvents like methanol (B129727) or ethanol. youtube.commasterorganicchemistry.com LiAlH₄ is a much stronger reducing agent and can reduce a wider range of functional groups, including carboxylic acids and esters; it must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup. libretexts.orgacs.orgmasterorganicchemistry.com

| Reducing Agent | Typical Conditions | Product | Notes |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, Room temperature | (1-Cyclopentylcyclopropyl)methanol | Selective for aldehydes and ketones. libretexts.org |

| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether or THF; 2. H₃O⁺ workup | (1-Cyclopentylcyclopropyl)methanol | Strong, non-selective reducing agent. libretexts.orgmasterorganicchemistry.com |

| Wolff-Kishner Reduction (H₂NNH₂, KOH) | High temperature, diethylene glycol | 1-Cyclopentyl-1-methylcyclopropane | Suitable for base-stable compounds. |

Reactions Involving the Cyclopropane Ring System

The cyclopropane ring is characterized by significant ring strain, which is a consequence of the deviation of its C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). This strain makes the ring susceptible to opening under certain conditions, a reaction that is not observed in larger, less strained cycloalkanes.

Strain-Release Ring-Opening Reactions

The high strain energy of the cyclopropane ring can be released through ring-opening reactions, which can be initiated by various reagents and conditions, including acids, electrophiles, and radical species. nih.govstackexchange.comnih.gov In the context of this compound, the presence of the aldehyde group can influence the regioselectivity of the ring opening.

Under acidic conditions, protonation of the aldehyde's carbonyl oxygen can facilitate ring opening. stackexchange.com The cleavage of a C-C bond in the cyclopropane ring can lead to the formation of a carbocationic intermediate, which can then be trapped by a nucleophile. youtube.comstereoelectronics.org The specific bond that breaks and the subsequent rearrangement would depend on the stability of the resulting carbocation. For instance, acid-catalyzed reaction in the presence of a nucleophile like water or an alcohol could lead to the formation of a 1,3-difunctionalized open-chain product.

Radical-mediated ring-opening is another possibility. nih.gov The reaction could be initiated by a radical species adding to the carbonyl group or by abstraction of a hydrogen atom. The resulting radical could then induce the cleavage of the strained cyclopropane ring to form a more stable open-chain radical intermediate, which could then undergo further reactions.

Cycloaddition Reactions (e.g., Prins-Type Cyclizations, [3+2] Cycloadditions)

The activated cyclopropane ring, coupled with the electrophilic aldehyde, enables participation in several cycloaddition pathways to form larger carbocyclic and heterocyclic systems.

Prins-Type Cyclizations

Cyclopropane carbaldehydes have been effectively utilized as substrates in Prins-type cyclizations, which are powerful methods for constructing oxygen-containing heterocycles. researchgate.net Research has demonstrated a single-step, TiX₄-mediated Prins-type cyclization of various aryl cyclopropane carbaldehydes with 3-buten-1-ol. nih.govacs.org This reaction proceeds stereoselectively to form strained nine-membered rings, specifically (E)-hexahydrooxonines. nih.govacs.org

The proposed mechanism involves the formation of an oxocarbenium ion from the aldehyde, which is then attacked by the alkene. acs.orgbeilstein-journals.org Concurrently, the Lewis acid facilitates the opening of the cyclopropane ring, which is trapped by the nucleophile, leading to the formation of the medium-sized ring. researchgate.net

When the reaction is performed with 3-butyn-1-ol (B147353) instead of 3-buten-1-ol, the reaction proceeds through a similar pathway, but is augmented by a subsequent transannular cyclization. researchgate.netnih.gov This tandem reaction sequence results in the formation of a bicyclized 4,4-dihalo-5-aryloctahydrocyclopenta[b]pyran system. nih.govacs.org This demonstrates the utility of cyclopropane carbaldehydes in complex molecule synthesis, where a single transformation can generate significant molecular complexity. acs.org

[3+2] Cycloadditions

The formal [3+2] cycloaddition of cyclopropyl (B3062369) carbonyl compounds represents an attractive strategy for synthesizing five-membered carbocycles. scispace.comnih.gov While much of the research has focused on aryl cyclopropyl ketones due to their favorable electronic properties for initiating the reaction via single-electron transfer (SET), the principles are relevant to aldehyde analogues. scispace.comnih.govacs.org

In photocatalytic systems, a Lewis acid-activated aryl cyclopropyl ketone can be reduced to a radical anion, which subsequently opens to a distonic radical anion. nih.govacs.org This intermediate can then engage with a variety of alkenes to construct densely substituted cyclopentane (B165970) rings. nih.govacs.org Enantioselective versions of this reaction have been developed using dual-catalyst systems, combining a chiral Lewis acid with a transition metal photoredox catalyst, to achieve high levels of stereocontrol. nih.govacs.org However, it has been noted that aliphatic cyclopropyl ketones and the corresponding cyclopropyl carboxaldehydes are often unsuccessful substrates in these specific photocatalytic systems, likely due to the increased difficulty in generating the initial radical anion. scispace.com

More recently, an organocatalytic asymmetric (3+3)-cycloaddition of aryl cyclopropane carbaldehydes with ortho-substituted phenyl nitrones has been demonstrated, providing access to enantioenriched 1,2-oxazinanes. rsc.org

Rearrangement Reactions of Cyclopropyl Systems

The strain energy of the cyclopropane ring is a powerful driving force for various rearrangement reactions, which often proceed under thermal, acid-catalyzed, or metal-catalyzed conditions.

Cloke-Wilson Rearrangement

One of the most characteristic reactions of cyclopropyl aldehydes and ketones is the Cloke-Wilson rearrangement. organicreactions.org This reaction involves the conversion of cyclopropanes bearing a carbonyl group into five-membered heterocycles like dihydrofurans. organicreactions.orgrsc.orgnih.gov The transformation is typically driven by the release of ring strain. organicreactions.org The thermal rearrangement of cyclopropyl carbaldehyde to 2,3-dihydrofuran (B140613) was first reported by Wilson in 1947. rsc.orgnih.govwikipedia.org

While the uncatalyzed reaction often requires harsh thermal conditions (e.g., ~400 °C for cyclopropanecarbaldehyde), numerous catalytic methods have been developed using Lewis acids, Brønsted acids, organocatalysts, and transition metals to facilitate the rearrangement under milder conditions. organicreactions.orgrsc.orgnih.gov The mechanism generally involves a ring-opening/ring-closing process. rsc.org For instance, a Brønsted acid-catalyzed, metal-free process starting from cyclopropane carbaldehydes can lead to the formation of oxybis(2-aryltetrahydrofuran) derivatives through a sequence involving Cloke-Wilson rearrangement, hydration, and dimerization.

Vinylcyclopropane (B126155) Rearrangement

Analogues containing a vinyl group, such as vinylcyclopropane carbaldehydes, can undergo the vinylcyclopropane-cyclopentene (VCP-CP) rearrangement. wikipedia.org This ring expansion reaction converts the vinylcyclopropane moiety into a cyclopentene (B43876) ring. wikipedia.org While often requiring high temperatures, catalytic methods have been developed. For example, (vinylcyclopropyl)acetaldehydes can be converted into substituted cyclopentenes using chiral secondary amine catalysts (Jørgensen-Hayashi type catalyst) in an enantioselective fashion. This organocatalytic approach proceeds through enamine and iminium ion intermediates, allowing the reaction to occur under mild conditions with excellent stereocontrol.

Stereochemical Control and Regioselectivity in Transformations

Achieving high levels of stereochemical and regiochemical control is a central challenge in the chemical transformations of substituted cyclopropanes. The substitution pattern on the ring and the reaction conditions play a crucial role in determining the outcome.

Control in Ring-Opening Reactions

The ring-opening of the cyclopropane moiety must be controlled to ensure the desired regioselectivity. In many reactions, such as the Prins-type cyclizations, the cleavage of the C-C bond is directed by the formation of the most stable carbocation intermediate. beilstein-journals.orgbeilstein-journals.org

A powerful strategy for achieving stereocontrol is the enantioselective desymmetrization of meso-cyclopropyl carbaldehydes. Research has shown that treating such compounds with sulfenyl or selenyl chlorides in the presence of a chiral organocatalyst leads to a ring-opening 1,3-chlorochalcogenation. nih.govresearchgate.netresearchgate.net This transformation is achieved through a merged iminium–enamine activation pathway. nih.govresearchgate.net The reaction creates up to three adjacent stereocenters with complete regioselectivity and can achieve high levels of both diastereoselectivity (up to 15:1 d.r.) and enantioselectivity (up to 93:7 e.r.). nih.govresearchgate.net The choice of catalyst and its interaction with the substrate are critical for dictating the stereochemical outcome. researchgate.net

Control in Cycloaddition Reactions

In cycloaddition reactions, stereocontrol is essential for defining the geometry of the newly formed ring. The TiX₄-mediated Prins cyclization of cyclopropane carbaldehydes is reported to be highly stereoselective, leading to the formation of (E)-hexahydrooxonines as single diastereomers. nih.gov This stereocontrol is rationalized by a chair-like transition state during the cyclization event. beilstein-journals.orgnih.gov

For [3+2] cycloadditions, achieving stereocontrol with aldehyde substrates remains a challenge. However, the high enantioselectivities (up to 96% ee) observed in the photocatalytic cycloadditions of analogous aryl cyclopropyl ketones demonstrate that with a suitable activation strategy, high fidelity chirality transfer is possible. nih.govacs.org The stereochemistry is determined in the ring-opening and subsequent C-C bond-forming steps, where the chiral Lewis acid catalyst shields one face of the reactive intermediate. acs.org The development of similar catalytic systems for aldehyde analogues is an area of ongoing interest.

Applications of 1 Cyclopentylcyclopropane 1 Carbaldehyde in Advanced Organic Synthesis

Role as Chiral Building Blocks in Asymmetric Synthesis

Cyclopropane (B1198618) derivatives are key structural motifs in numerous pharmaceuticals and bioactive natural products, making the development of methods for their enantioselective synthesis a significant area of research. acs.org Chiral cyclopropane carboxaldehydes, such as enantiomerically pure forms of 1-Cyclopentylcyclopropane-1-carbaldehyde, represent valuable building blocks in asymmetric synthesis. rsc.org The aldehyde functionality provides a handle for a wide range of stereoselective transformations, including aldol (B89426) reactions, reductions, and additions of organometallic reagents, to introduce new stereocenters with high levels of control.

A notable strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes involves a three-step sequence of an aldol reaction, a directed cyclopropanation, and a retro-aldol reaction. nih.govrsc.org This approach utilizes a chiral auxiliary to induce stereoselectivity in the initial aldol reaction, followed by a diastereoselective cyclopropanation directed by the newly formed hydroxyl group. nih.govrsc.org Subsequent removal of the chiral auxiliary via a retro-aldol cleavage furnishes the enantiomerically enriched cyclopropane carboxaldehyde. nih.govrsc.org This methodology has been successfully applied to the synthesis of natural products like cascarillic acid. nih.gov

Table 1: Asymmetric Synthesis Strategies for Chiral Cyclopropane Carboxaldehydes

| Strategy | Key Steps | Advantages | Reference Example |

|---|---|---|---|

| Chiral Auxiliary-Mediated Synthesis | 1. Aldol reaction with a chiral auxiliary 2. Directed cyclopropanation 3. Retro-aldol cleavage | High enantioselectivity (>95% ee) | Synthesis of cascarillic acid nih.gov |

| Chemoenzymatic Assembly | Olefin cyclopropanation using an engineered enzyme | High diastereo- and enantioselectivity | Assembly of cyclopropyl (B3062369) ketones acs.org |

Utility in the Construction of Complex Molecular Architectures

The strained three-membered ring of cyclopropyl aldehydes makes them versatile intermediates for the construction of more complex molecular frameworks. nih.gov The inherent ring strain can be strategically released in various chemical transformations to drive the formation of larger ring systems or to introduce functionality with precise stereochemical control. Cyclopropyl carbaldehydes are valuable precursors for synthesizing cyclobutanone (B123998) derivatives and other strained carbocyclic compounds. nih.gov

For instance, the photochemical oxa-di-π-methane rearrangement of β,γ-unsaturated ketones, which can be derived from cyclopropyl aldehydes, provides access to significantly more complex molecular frameworks that are challenging to obtain through other synthetic routes. This rearrangement allows for the creation of multiple carbon-carbon bonds and stereocenters in a single step.

Precursor in Natural Product Total Synthesis

The cyclopropane moiety is a structural feature found in a diverse array of natural products, including terpenes, pheromones, and fatty acid metabolites. marquette.edursc.org Consequently, cyclopropane-containing building blocks, such as this compound, are of significant interest in the total synthesis of these complex molecules. researchgate.net The rigidity of the cyclopropane ring can impart specific conformational constraints on a molecule, which can be crucial for its biological activity. marquette.edu

Recent advances in synthetic methodologies have enabled the efficient incorporation of cyclopropane rings into natural product skeletons. rsc.org These methods often rely on the stereoselective cyclopropanation of alkenes or the functionalization of pre-existing cyclopropane derivatives. The aldehyde group of this compound would allow for its facile integration into a larger synthetic scheme, serving as a key fragment for the construction of the target natural product.

Intermediate in the Synthesis of Biologically Active Compounds

The cyclopropane ring is recognized as a valuable pharmacophore in drug design. acs.orgnih.gov Its incorporation into a molecule can enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties. nih.gov As such, cyclopropyl aldehydes are important intermediates in the synthesis of a wide range of biologically active compounds. semanticscholar.org

For example, amide derivatives containing a cyclopropane ring have been synthesized and evaluated for their antimicrobial activity. nih.gov The synthesis of these compounds often involves the conversion of a cyclopropane carboxylic acid, which can be readily obtained by the oxidation of the corresponding aldehyde, into an amide. Molecular docking studies have shown that such compounds can exhibit good affinity for potential drug targets like the CYP51 protein. nih.gov

Table 2: Examples of Biologically Active Compounds Derived from Cyclopropane Precursors

| Compound Class | Biological Activity | Synthetic Precursor | Reference |

|---|---|---|---|

| Cyclopropane-containing amides | Antifungal | Cyclopropane carboxylic acid | nih.gov |

| Cyclopropyl-β-lactams | Antibacterial | Cyclopropyl silyl (B83357) ether | researchgate.net |

| Pyrazolo[4,3-f]quinolones | ROCK inhibitors | Aldehydes in a Povarov reaction | mdpi.com |

Integration into Diverse Heterocyclic Compound Syntheses

The high reactivity of the strained cyclopropane ring allows it to be a versatile synthon for the construction of various heterocyclic systems. rsc.org Cyclopropyl ketones and aldehydes can undergo ring-opening reactions followed by cyclization to yield five-membered heterocycles such as furans and pyrroles. rsc.org The Cloke-Wilson rearrangement, for instance, describes the thermal or acid-catalyzed transformation of cyclopropyl ketones or aldehydes into dihydrofurans. rsc.org

Furthermore, cyclopropyl aldehydes can participate in cycloaddition reactions to form heterocyclic structures. The [3+2] cycloaddition of cyclopropanes with aldehydes is a known method for the synthesis of furans. rsc.org These transformations highlight the potential of this compound as a precursor for a variety of heterocyclic compounds, which are themselves important scaffolds in medicinal chemistry and materials science.

Mechanistic and Theoretical Investigations of Cyclopropyl Carbaldehyde Reactivity

Elucidation of Reaction Mechanisms via Experimental Studies

Experimental investigations are fundamental to unraveling the intricate pathways of chemical reactions. For cyclopropyl (B3062369) carbaldehydes, techniques that can probe the movement of atoms and identify transient species are crucial for confirming proposed mechanisms.

Isotope labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction. wikipedia.org By replacing an atom with its heavier, non-radioactive isotope (e.g., carbon-12 with carbon-13), researchers can follow the labeled atom's position in the products, providing definitive evidence for bond-forming and bond-breaking events. wikipedia.orgnih.gov This method is particularly valuable in studying rearrangements and complex reaction cascades common in strained ring systems like cyclopropanes. nih.gov

Kinetic studies, which measure the rate of a reaction, provide insight into the reaction's mechanism, particularly the rate-determining step. For instance, the decomposition of cyclopropanecarbaldehyde initiated by methyl radicals has been studied to determine the rate constants for various elementary steps, including hydrogen abstraction and decarbonylation. rsc.org Kinetic isotope effect (KIE) studies, where the reaction rate is compared between a normal reactant and its isotopically labeled counterpart, can reveal whether a specific C-H bond is broken in the rate-determining step. A KIE value greater than one suggests this bond cleavage is mechanistically significant. acs.org

Table 1: Kinetic Data for the Decomposition of Cyclopropanecarbaldehyde rsc.org

| Reaction Step | Arrhenius A-factor (log A) | Activation Energy (Ea) (kcal/mol) |

|---|---|---|

| CH₃• + C₃H₅•CHO → CH₄ + C₃H₅•CO | 12.4 (mol⁻¹ cc sec⁻¹) | 9.0 |

| C₃H₅• + C₃H₅•CHO → C₃H₆ + C₃H₅•CO | 12.5 (mol⁻¹ cc sec⁻¹) | 8.6 |

| C₃H₅•CO → C₃H₅• + CO | 11.7 (sec⁻¹) | 17.9 |

| C₃H₅• → •CH₂-CH=CH₂ | 10.4 (sec⁻¹) | 19.1 |

Many reactions proceed through highly reactive, short-lived intermediates. researchgate.net Their direct observation and characterization provide conclusive evidence for a proposed reaction pathway. Techniques for this include matrix isolation, where intermediates are trapped in an inert gas at very low temperatures, allowing for spectroscopic analysis. csbsju.edu

In some cases, reactive intermediates can be isolated through careful control of reaction conditions, such as temperature. For example, a mild, catalyst-free cyclopropanation reaction allowed for the low-temperature isolation and full characterization of a fused bicyclic cyclopropane (B1198618) intermediate. nih.gov Alternatively, intermediates that are too unstable to isolate can be "trapped" by adding a reagent that reacts specifically with the intermediate to form a stable, characterizable product. csbsju.eduyoutube.com The formation of this trapped product serves as strong evidence for the existence of the transient intermediate. youtube.com

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, offering insights that are often difficult or impossible to obtain through experiments alone.

Electronic structure calculations, primarily using Density Functional Theory (DFT), provide detailed information about the distribution of electrons in a molecule. latrobe.edu.au This information is crucial for understanding a molecule's stability, geometry, and reactivity. By calculating properties like molecular orbital energies (e.g., HOMO and LUMO) and electrostatic potential maps, chemists can predict which parts of the 1-Cyclopentylcyclopropane-1-carbaldehyde molecule are most likely to be involved in a reaction. For example, the carbonyl carbon of the aldehyde group is electron-deficient and thus susceptible to nucleophilic attack, while the strained cyclopropane ring can undergo ring-opening reactions. Many-body Green's function theory offers a more advanced framework for accurately describing electronic excitations. escholarship.org

Chemical reactions proceed from reactants to products through a high-energy state known as the transition state. nih.gov Computational methods can be used to locate the precise geometry of a transition state and calculate its energy. beilstein-journals.org The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate.

For reactions involving cyclopropyl systems, such as the ring-opening of cyclopropyl carbinols, computational analysis can identify the various possible transition states and their relative energies, explaining the observed selectivity of the reaction. researchgate.net Studies on the simpler cyclopropane carboxaldehyde have used computational modeling to estimate the energy barrier for the interconversion of its syn and anti isomers. researchgate.net These calculations help rationalize experimental observations and predict the feasibility of different reaction pathways.

Table 2: Computationally Determined Properties of Cyclopropane Carboxaldehyde Isomerization researchgate.net

| Computational Method | Property | Value |

|---|---|---|

| CBS-Q | Interconversion Barrier Height | > RRKM-derived rate |

| Focal Point Analysis | Thermodynamic Functions | Agreement with CBS-QB3 and G4 |

While electronic structure calculations typically focus on static points along a reaction coordinate (reactants, products, transition states), molecular dynamics (MD) simulations model the motion of atoms over time. youtube.com This allows researchers to observe the dynamic process of a reaction as it occurs, providing a more complete picture of the reaction mechanism. mdpi.com

MD simulations are particularly useful for studying complex systems, such as reactions in solution or within an enzyme active site. mdpi.com For instance, multiconfigurational quantum mechanical calculations combined with non-adiabatic molecular dynamics (NAMD) simulations have been used to uncover the excited-state mechanisms of decarbonylation in cyclopropenones, a related class of strained cyclic carbonyl compounds. nih.gov These simulations can reveal the influence of solvent molecules and track the trajectories of individual molecules as they proceed through the reaction, offering profound insights into the dynamics of bond breaking and formation. nih.gov

Spectroscopic Analysis for Structural and Mechanistic Insights (excluding basic identification data)

Spectroscopic techniques are indispensable tools for delving into the intricate details of molecular structure and reactivity, moving beyond simple compound identification. In the context of cyclopropyl carbaldehydes such as this compound, advanced spectroscopic methods provide profound insights into stereochemistry, electronic effects, and reaction mechanisms. These analyses are crucial for understanding the behavior of the strained cyclopropane ring and its interaction with the adjacent carbonyl group.

Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, offers a powerful lens through which to view the three-dimensional arrangement of atoms. While basic ¹H and ¹³C NMR are used for initial characterization, more sophisticated techniques like Nuclear Overhauser Effect (NOE) spectroscopy are pivotal for elucidating stereochemical relationships. For instance, through-space correlations observed in NOE experiments can help determine the relative orientation of the cyclopentyl and carbaldehyde groups with respect to the cyclopropane ring.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in assigning complex spectra and confirming connectivity. In the case of substituted cyclopropanes, these methods can unambiguously establish the coupling networks between protons on the cyclopropane ring and adjacent substituents, which is fundamental for stereochemical assignments.

Infrared (IR) spectroscopy, while a basic identification tool, also offers mechanistic insights. The position of the carbonyl (C=O) stretching frequency can be sensitive to the electronic environment. Saturated aldehydes typically exhibit a C=O stretch around 1730 cm⁻¹, but conjugation or strain can shift this value. For this compound, the interaction between the cyclopropane ring and the carbonyl group can influence this frequency, providing clues about the electronic nature of the cyclopropane ring.

Computational chemistry plays a significant role in complementing experimental spectroscopic data. Density Functional Theory (DFT) calculations, for example, can predict NMR chemical shifts and coupling constants, as well as vibrational frequencies. Comparing these theoretical predictions with experimental data can validate structural assignments and provide a deeper understanding of the molecule's electronic structure. Such computational studies are also invaluable in exploring reaction pathways and transition states in mechanistic investigations of cyclopropyl carbaldehyde reactivity.

Kinetic studies monitored by spectroscopic methods, such as UV-Vis spectrophotometry, can provide quantitative data on reaction rates. By observing the change in absorbance of reactants or products over time, it is possible to determine rate constants and elucidate reaction mechanisms, particularly for processes like the ring-opening reactions of electrophilic cyclopropanes.

The following tables summarize typical spectroscopic data ranges that are relevant for the analysis of this compound and related structures, based on general knowledge of similar compounds.

Table 1: Typical ¹H NMR Spectroscopic Data for Cyclopropyl Aldehyde Moieties

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aldehydic Proton (-CHO) | 9.0 - 10.0 | Doublet or Triplet | 2 - 5 |

| Cyclopropyl Protons | 0.5 - 2.0 | Multiplet | Variable |

| Protons on Cα to Carbonyl | 2.0 - 2.5 | Multiplet | Variable |

Table 2: Typical ¹³C NMR Spectroscopic Data for Cyclopropyl Aldehyde Moieties

| Carbon | Chemical Shift (δ, ppm) |

| Carbonyl Carbon (-CHO) | 190 - 205 |

| Cyclopropyl Carbons | 10 - 30 |

| Cα to Carbonyl | 40 - 55 |

Table 3: Typical IR Spectroscopic Data for Cyclopropyl Aldehydes

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (aldehydic) | 2820-2850 and 2720-2750 | Medium |

| C=O (carbonyl) | 1715 - 1735 | Strong |

| C-H (cyclopropyl) | ~3080 | Medium |

Future Research Directions and Emerging Synthetic Opportunities

Development of Novel Stereoselective and Enantioselective Methodologies

The synthesis of chiral cyclopropane (B1198618) rings is a crucial aspect of modern organic chemistry, as these motifs are key pharmacophores in numerous pharmaceuticals and bioactive natural products. nih.gov Future research on 1-Cyclopentylcyclopropane-1-carbaldehyde will likely prioritize the development of stereoselective and enantioselective synthetic routes to access specific isomers of this molecule.

Current asymmetric cyclopropanation methods often rely on metal catalysis or organocatalysis. doi.org For instance, chiral amine catalysts have been successfully employed for the enantioselective synthesis of diarylcyclopropanecarboaldehydes from substituted benzyl (B1604629) chlorides and α,β-unsaturated aldehydes. doi.org A similar organocatalytic approach could be envisioned for the synthesis of enantiomerically enriched this compound. Furthermore, biocatalytic strategies using engineered enzymes, such as myoglobin-based carbene transferases, have shown remarkable efficiency and stereoselectivity in the synthesis of cyclopropyl (B3062369) sulfones and other derivatives. digitellinc.comnih.gov Exploring enzymatic routes could provide a green and highly selective method for producing chiral this compound.

A chemoenzymatic strategy, combining the strengths of both chemical and biological catalysis, could also be a powerful tool for the stereoselective assembly and diversification of cyclopropyl ketones, which are versatile precursors to other functionalized cyclopropanes. nih.gov The development of such methods would not only provide access to specific stereoisomers of this compound but also open the door to a diverse library of related chiral building blocks for drug discovery and development. nih.gov

Exploration of New Reactivity Modes for Cyclopropyl Carbaldehydes

The high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) and the electrophilicity of the carbaldehyde group make this compound a versatile substrate for a variety of chemical transformations. researchgate.net Future research should focus on exploring novel reactivity modes that leverage these inherent properties.

One promising area is the ring-opening reactions of cyclopropyl carbaldehydes. Due to the "push-pull" effect of vicinal electron-donating and electron-withdrawing groups, donor-acceptor cyclopropanes are powerful building blocks for generating polyfunctional reactive intermediates upon ring cleavage. researchgate.net For instance, meso-cyclopropyl carbaldehydes have been shown to undergo ring-opening regio-, diastereo-, and enantioselective 1,3-chlorochalcogenation in the presence of an organocatalyst. researchgate.netnih.gov This transformation is achieved through a merged iminium–enamine activation, highlighting the potential for developing novel 1,3-bisfunctionalization reactions. researchgate.netnih.gov

Furthermore, the reactivity of the aldehyde group can be exploited in various ways. For example, cyclopropane aldehydes can participate in domino reactions, such as the regioselective Brønsted acid-catalyzed annulation with N'-aryl anthranil (B1196931) hydrazides to construct complex heterocyclic scaffolds. researchgate.net The aldehyde functionality also allows for transformations into other functional groups like alcohols or carboxylic acids, expanding the synthetic utility of the molecule. Investigating the participation of this compound in multicomponent reactions and catalytic cascades could lead to the discovery of novel and efficient synthetic routes to complex molecular architectures.

Applications in Medicinal Chemistry and Materials Science

The cyclopropane motif is increasingly recognized as a valuable component in the design of new therapeutic agents and advanced materials. bohrium.comontosight.ai The incorporation of a cyclopropane ring can enhance metabolic stability, improve target binding potency, and introduce desirable three-dimensional character into drug candidates. bohrium.com

Medicinal Chemistry: Cyclopropane derivatives have shown a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.airesearchgate.net The unique conformational constraints imposed by the cyclopropane ring can lead to higher potency and selectivity for biological targets. nbinno.com The cyclopentyl group in this compound could further modulate its lipophilicity and pharmacokinetic properties. Future research should involve the synthesis of a library of derivatives based on this scaffold and their subsequent biological evaluation against various disease targets. The aldehyde group provides a convenient handle for derivatization, allowing for the introduction of diverse pharmacophores.

Materials Science: The unique structural and electronic properties of cyclopropane derivatives also make them attractive candidates for applications in materials science. ontosight.ai The strained ring can be a source of stored energy, and its cleavage can be used to trigger specific chemical events in a material. For instance, cyclopropane-containing polymers could exhibit interesting mechanical or optical properties. The reactivity of the aldehyde group in this compound allows for its incorporation into polymer backbones or as a pendant group, potentially leading to the development of novel functional materials.

Advancement of Sustainable and Scalable Synthetic Processes

The development of environmentally friendly and economically viable synthetic methods is a key challenge in modern chemistry. Future research on this compound should focus on creating sustainable and scalable manufacturing processes.

One promising approach is the use of hydrogen-borrowing catalysis, which offers a green method for the α-cyclopropanation of ketones. acs.orgnih.gov This strategy avoids the use of hazardous reagents and minimizes waste generation. acs.org Another avenue for sustainable synthesis is the development of continuous-flow processes. A continuous-flow synthesis of cyclopropyl carbaldehydes and ketones has been developed using a reusable solid acid catalyst, allowing for multigram and easily scalable production under mild conditions. nih.gov Applying such flow chemistry principles to the synthesis of this compound could significantly improve its accessibility for further research and potential commercial applications.

Furthermore, exploring biocatalytic methods, as mentioned in section 6.1, not only offers high stereoselectivity but also aligns with the principles of green chemistry by utilizing renewable resources and operating under mild reaction conditions. digitellinc.comnih.gov The development of robust and scalable biocatalytic or chemoenzymatic routes will be crucial for the future exploitation of this compound and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.